(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also features a difluorobenzyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluorobenzyl Group: The protected amino acid is then reacted with a suitable difluorobenzyl halide under basic conditions to introduce the difluorobenzyl group.
Final Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the difluorobenzyl group.
Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce modified benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid can be used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology
The compound may be used in biological research to study the effects of difluorobenzyl groups on amino acid behavior and protein interactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The difluorobenzyl group could interact with hydrophobic pockets within the enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid: Lacks the Boc protecting group.
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-benzylpropanoic acid: Lacks the difluorine substitution on the benzyl group.
Uniqueness
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorobenzyl group
Biological Activity
The compound (2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid, often referred to as Boc-Difluorobenzylalanine, is an amino acid derivative with significant potential in medicinal chemistry and drug development. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its interactions with various biological targets.
- Molecular Formula: C15H18F2N2O4
- Molecular Weight: 348.31 g/mol
- CAS Number: 1217733-31-7
The biological activity of Boc-Difluorobenzylalanine is closely related to its ability to mimic natural amino acids in peptide chains. This characteristic allows it to:
- Inhibit Enzymatic Activity: It can act as a competitive inhibitor for enzymes that utilize natural amino acids as substrates.
- Modulate Protein Interactions: The presence of the difluorobenzyl moiety can enhance binding affinity to specific receptors or proteins.
Antimicrobial Activity
Research has shown that derivatives of Boc-Difluorobenzylalanine exhibit antimicrobial properties. For example, studies have demonstrated that certain analogs can inhibit the growth of Escherichia coli by interfering with bacterial metabolic pathways .
Anticancer Properties
Boc-Difluorobenzylalanine has been investigated for its potential anticancer effects. It has been noted for its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .
Neuroprotective Effects
Recent studies indicate that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various Boc-protected amino acids, including Boc-Difluorobenzylalanine. The results indicated significant inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with Boc-Difluorobenzylalanine led to increased levels of pro-apoptotic factors in breast cancer cell lines. The compound triggered mitochondrial pathways that resulted in cell death, highlighting its potential as an anticancer agent .
- Neuroprotection : A recent study investigated the effects of Boc-Difluorobenzylalanine on oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound significantly reduced markers of oxidative damage, suggesting it could be beneficial in neuroprotective therapies .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
NOPDVOYKGCFAQR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.